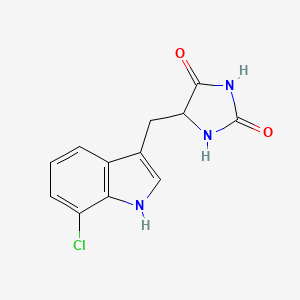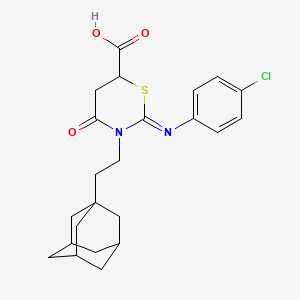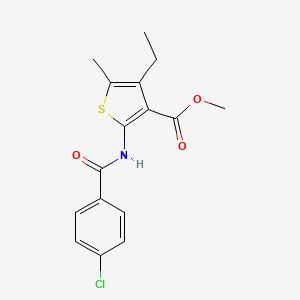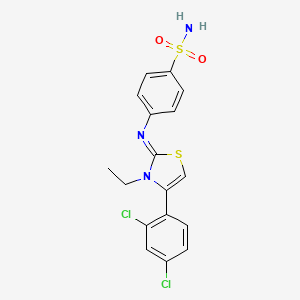![molecular formula C36H60N2O4S4 B10824852 2-(octyldisulfanyl)ethyl 3-[2-(1H-indol-3-yl)ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B10824852.png)
2-(octyldisulfanyl)ethyl 3-[2-(1H-indol-3-yl)ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NT1-O12B is an endogenous chemical and a neurotransmitter-derived lipidoid (NT-lipidoid). It serves as an effective carrier for enhancing brain delivery of several blood-brain barrier (BBB)-impermeable cargos. By incorporating NT1-O12B into BBB-impermeable lipid nanoparticles (LNPs), these LNPs gain the ability to cross the BBB .
Preparation Methods
Industrial Production Methods: Unfortunately, information regarding industrial-scale production methods for NT1-O12B remains scarce. Research in this area is ongoing, and further studies are needed to establish large-scale synthesis protocols.
Chemical Reactions Analysis
Types of Reactions: While specific reactions involving NT1-O12B are not well-documented, we can infer that it likely undergoes various chemical transformations. These may include oxidation, reduction, substitution, and other organic reactions.
Common Reagents and Conditions: Without precise data, we can only speculate on the reagents and conditions. typical lipidoid chemistry involves lipid tail modifications, which could be achieved through standard organic synthesis techniques.
Major Products: The major products resulting from NT1-O12B reactions would depend on the specific reactions performed. Further research is necessary to elucidate these products.
Scientific Research Applications
NT1-O12B’s applications extend across multiple scientific disciplines:
Chemistry: Researchers may explore its use as a versatile lipidoid for drug delivery systems.
Biology: NT1-O12B could facilitate targeted delivery of therapeutic agents to neuronal cells.
Medicine: Its BBB-crossing ability holds promise for treating neurological disorders.
Industry: NT1-O12B’s unique properties may find applications in nanomedicine and neuropharmacology.
Mechanism of Action
The precise mechanism by which NT1-O12B exerts its effects remains an active area of investigation. It likely involves interactions with specific receptors, transporters, or cellular pathways within the brain.
Comparison with Similar Compounds
While detailed comparisons are limited, NT1-O12B stands out due to its specific structure and BBB-permeability-enhancing properties. Similar compounds include other NT-lipidoids (e.g., NT1-O14B, NT1-O16B, and NT1-O18B), but NT1-O12B exhibits the highest fluorescence intensity when labeled with DiR, making it a promising candidate for brain delivery .
Properties
Molecular Formula |
C36H60N2O4S4 |
|---|---|
Molecular Weight |
713.1 g/mol |
IUPAC Name |
2-(octyldisulfanyl)ethyl 3-[2-(1H-indol-3-yl)ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate |
InChI |
InChI=1S/C36H60N2O4S4/c1-3-5-7-9-11-15-27-43-45-29-25-41-35(39)20-23-38(22-19-32-31-37-34-18-14-13-17-33(32)34)24-21-36(40)42-26-30-46-44-28-16-12-10-8-6-4-2/h13-14,17-18,31,37H,3-12,15-16,19-30H2,1-2H3 |
InChI Key |
CUQWZMJHMHGHEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSSCCOC(=O)CCN(CCC1=CNC2=CC=CC=C21)CCC(=O)OCCSSCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea](/img/structure/B10824770.png)
![3-[[4-[2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]imino-1,1-dioxo-1,2,5-thiadiazol-3-yl]amino]-2-hydroxy-N,N,6-trimethylbenzamide](/img/structure/B10824782.png)
![N-[2-[5-amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide](/img/structure/B10824790.png)
![2-[5-(6-carbamimidoyl-1H-benzimidazol-2-yl)selenophen-2-yl]-3H-benzimidazole-5-carboximidamide;dihydrochloride](/img/structure/B10824796.png)
![[30-(4-Aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B10824799.png)

![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10824817.png)

![(2R)-9-[2-(2,5-difluorophenyl)ethyl]-4-ethyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B10824836.png)
![[(2S)-1-methylpyrrolidin-2-yl]methyl benzoate;hydrochloride](/img/structure/B10824842.png)

![(1S,3S)-3-N-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride](/img/structure/B10824856.png)


